Benzoic acid, 3,4,5-trimethoxy-, imidazol-4-ylmethyl ester, monohydrochloride
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Overview
Description
Benzoic acid, 3,4,5-trimethoxy-, imidazol-4-ylmethyl ester, monohydrochloride is a chemical compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of three methoxy groups attached to the benzene ring and an imidazol-4-ylmethyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trimethoxy-, imidazol-4-ylmethyl ester, monohydrochloride typically involves the esterification of 3,4,5-trimethoxybenzoic acid with imidazol-4-ylmethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as:
Esterification: Reacting 3,4,5-trimethoxybenzoic acid with imidazol-4-ylmethanol.
Purification: Using techniques like recrystallization or chromatography to purify the product.
Hydrochloride Formation: Treating the ester with hydrochloric acid to form the monohydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,4,5-trimethoxy-, imidazol-4-ylmethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzoic acid, 3,4,5-trimethoxy-, imidazol-4-ylmethyl ester, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, imidazol-4-ylmethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A precursor in the synthesis of the ester.
3,4,5-Trimethoxybenzyl alcohol: A reduction product of the ester.
3,4,5-Trimethoxybenzaldehyde: An oxidation product of the ester.
Uniqueness
Benzoic acid, 3,4,5-trimethoxy-, imidazol-4-ylmethyl ester, monohydrochloride is unique due to the presence of both the trimethoxybenzoic acid moiety and the imidazol-4-ylmethyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
18429-74-8 |
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Molecular Formula |
C14H17ClN2O5 |
Molecular Weight |
328.75 g/mol |
IUPAC Name |
1H-imidazol-3-ium-5-ylmethyl 3,4,5-trimethoxybenzoate;chloride |
InChI |
InChI=1S/C14H16N2O5.ClH/c1-18-11-4-9(5-12(19-2)13(11)20-3)14(17)21-7-10-6-15-8-16-10;/h4-6,8H,7H2,1-3H3,(H,15,16);1H |
InChI Key |
LLFHOORQLLXOOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=C[NH+]=CN2.[Cl-] |
Origin of Product |
United States |
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